4-(Bromomethyl)-2-(tert-butyl)thiazole
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Overview
Description
4-(Bromomethyl)-2-(tert-butyl)thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. The presence of a bromomethyl group and a tert-butyl group in this compound makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-(tert-butyl)thiazole typically involves the bromination of 2-(tert-butyl)thiazole. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, where the bromine atom is introduced at the methyl group adjacent to the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high efficiency and yield. These methods often utilize microreactor technology to control reaction conditions precisely, leading to a more sustainable and scalable production process .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2-(tert-butyl)thiazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include thiazole derivatives with various functional groups replacing the bromomethyl group.
Oxidation: Products include sulfoxides and sulfones.
Reduction: The major product is 2-(tert-butyl)thiazole.
Scientific Research Applications
4-(Bromomethyl)-2-(tert-butyl)thiazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives, which are valuable in medicinal chemistry and materials science.
Biology: Thiazole derivatives have been studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound serves as a building block for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals, dyes, and polymers due to its reactivity and functional group compatibility
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-2-(tert-butyl)thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-tert-butylbenzene: Similar in structure but lacks the thiazole ring, making it less versatile in certain synthetic applications.
tert-Butylcatechol: Contains a tert-butyl group but differs significantly in its chemical properties and applications.
Uniqueness
4-(Bromomethyl)-2-(tert-butyl)thiazole is unique due to the presence of both a bromomethyl group and a thiazole ring, which confer distinct reactivity and versatility. This combination allows for a wide range of chemical transformations and applications in various fields, making it a valuable compound in organic synthesis and research.
Properties
Molecular Formula |
C8H12BrNS |
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Molecular Weight |
234.16 g/mol |
IUPAC Name |
4-(bromomethyl)-2-tert-butyl-1,3-thiazole |
InChI |
InChI=1S/C8H12BrNS/c1-8(2,3)7-10-6(4-9)5-11-7/h5H,4H2,1-3H3 |
InChI Key |
WSVGUHIKADCVPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=CS1)CBr |
Origin of Product |
United States |
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